molecular formula C16H26ClNO B1397552 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-58-9

3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397552
CAS No.: 1220016-58-9
M. Wt: 283.83 g/mol
InChI Key: NHDPYEWKWLARAG-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Piperidine Derivatives

The foundation of piperidine chemistry traces back to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852. Anderson's initial discovery emerged from his treatment of piperine with nitric acid, while Cahours conducted more extensive characterization work, naming the compound "piperidine" after the genus name Piper, the Latin word for pepper. Cahours' thorough investigation included analysis of the free base and eleven crystalline derivatives, establishing the molecular formula as carbon five hydrogen eleven nitrogen, which represented groundbreaking work for that era.

The structural elucidation of piperidine proved challenging for nineteenth-century chemists, as cyclic structures were unknown at the time. It was not until approximately 1881 that the structure of piperidine was definitively established through the work of Albert Ladenburg, who applied Hofmann's exhaustive methylation procedure to determine the six-membered heterocyclic structure. This breakthrough represented a significant milestone in heterocyclic chemistry, as it was among the first applications of structural determination methods to compounds of unknown constitution.

The development of piperidine derivatives expanded significantly throughout the twentieth and twenty-first centuries, driven by their importance in pharmaceutical applications and natural product synthesis. Modern synthetic approaches have evolved to include sophisticated methodologies such as multicomponent reactions, asymmetric synthesis, and transition metal-catalyzed transformations. These advances have enabled the preparation of highly substituted piperidine derivatives with precise stereochemical control, facilitating the development of complex pharmaceutical intermediates and bioactive compounds.

Contemporary research has demonstrated that piperidine derivatives play crucial roles in medicinal chemistry, serving as scaffolds for various therapeutic agents including analgesics, antipsychotics, and enzyme inhibitors. The structural versatility of the piperidine ring system allows for extensive functionalization, making it an attractive building block for drug discovery programs targeting diverse biological pathways.

Structural Significance of 3-[2-(4-Isopropylphenoxy)ethyl]piperidine Hydrochloride

3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride represents a complex substituted piperidine derivative with molecular formula carbon sixteen hydrogen twenty-six chlorine nitrogen oxygen and molecular weight 283.84 grams per mole. The compound features a six-membered saturated nitrogen heterocycle as its core structure, consistent with the fundamental piperidine framework first characterized by Cahours and subsequently elucidated by Ladenburg.

Property Value Reference
Molecular Formula C₁₆H₂₆ClNO
Molecular Weight 283.84 g/mol
Chemical Abstract Service Number 1220016-58-9
Medical Data Library Number MFCD13560551

The structural architecture of this compound incorporates several significant molecular features that contribute to its chemical properties and potential biological activity. The piperidine ring serves as the central scaffold, providing conformational flexibility while maintaining structural integrity through its saturated six-membered ring system. The ethyl linker connecting the piperidine ring to the phenoxy moiety introduces additional conformational degrees of freedom, potentially influencing the compound's binding interactions and pharmacological properties.

The phenoxy substitution pattern includes an isopropyl group at the para position relative to the oxygen atom, creating a bulky hydrophobic substituent that may influence the compound's lipophilicity and membrane permeability characteristics. This structural motif is commonly encountered in pharmaceutical compounds where aromatic substitution patterns are optimized to enhance target selectivity and pharmacokinetic properties.

The hydrochloride salt formation represents a common pharmaceutical strategy for improving the solubility and stability of basic nitrogen-containing compounds. Piperidine derivatives typically exhibit basic properties due to the nitrogen lone pair availability, with the parent piperidine demonstrating a pKa value of 11.28. Salt formation enhances aqueous solubility while maintaining the compound's structural integrity and facilitating purification and characterization procedures.

Recent advances in piperidine derivative synthesis have emphasized the importance of precise substitution patterns for biological activity optimization. The specific arrangement of functional groups in 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride reflects contemporary structure-activity relationship principles, where systematic modification of substituents allows for fine-tuning of molecular properties and biological interactions.

Research Objectives and Scope

The primary objective of this investigation centers on providing comprehensive chemical characterization of 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride within the broader context of piperidine derivative chemistry. This analysis aims to establish clear connections between historical developments in piperidine research and contemporary applications of complex substituted derivatives in pharmaceutical and chemical research.

The scope of this research encompasses multiple interconnected areas of investigation, beginning with the historical foundation established by Anderson and Cahours in the mid-nineteenth century and extending through modern synthetic methodologies and structural analysis techniques. Understanding the evolutionary development of piperidine chemistry provides essential context for appreciating the significance of contemporary derivatives such as 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride.

Structural analysis forms a central component of this investigation, focusing on the molecular architecture and chemical properties that distinguish this specific derivative from simpler piperidine compounds. The examination includes consideration of conformational flexibility, electronic properties, and potential intermolecular interactions that may influence the compound's behavior in chemical and biological systems.

Contemporary research applications of piperidine derivatives demonstrate their continuing importance in medicinal chemistry and pharmaceutical development. The investigation aims to position 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride within this broader research landscape, highlighting structural features that may contribute to specific biological activities or synthetic utility.

The methodology employed in this analysis draws upon established principles of heterocyclic chemistry while incorporating modern analytical and synthetic perspectives. This approach ensures comprehensive coverage of both fundamental chemical properties and contemporary research applications, providing a foundation for understanding the compound's potential significance in ongoing pharmaceutical and chemical research programs.

Properties

IUPAC Name

3-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-5-7-16(8-6-15)18-11-9-14-4-3-10-17-12-14;/h5-8,13-14,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDPYEWKWLARAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-58-9
Record name Piperidine, 3-[2-[4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride features a piperidine ring substituted with a 4-isopropylphenoxyethyl group. Its molecular formula is C16H26ClNC_{16}H_{26}ClN, and it is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various solvents, making it suitable for pharmaceutical applications.

PropertyValue
Molecular FormulaC16H26ClNC_{16}H_{26}ClN
Molecular Weight287.84 g/mol
SolubilitySoluble in water
AppearanceWhite crystalline solid

The biological activity of 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as a ligand in receptor binding studies, potentially influencing several signaling pathways. The compound may exhibit agonistic or antagonistic properties depending on the receptor type it interacts with.

Receptor Interactions

  • Serotonin Receptors : Research indicates that piperidine derivatives can function as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.
  • Histamine Receptors : The compound may also interact with histamine receptors, influencing neurotransmitter release and modulating central nervous system functions .
  • Monoamine Oxidase Inhibition : Some studies suggest that related compounds exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin .

Pharmacological Effects

The pharmacological profile of 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride includes potential antidepressant and anxiolytic effects. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development in treating mood disorders.

Case Studies

  • Antidepressant Activity : In rodent models, compounds structurally similar to 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride have demonstrated significant antidepressant effects, evidenced by behavioral changes in forced swim tests and tail suspension tests .
  • Dual-Target Ligands : A recent study highlighted the development of dual-target ligands that combine MAO inhibition with histamine receptor antagonism, showcasing the potential therapeutic benefits of compounds like 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride in managing complex neuropsychiatric conditions .

Toxicity and Safety Profile

While specific toxicity data for 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is limited, related piperidine compounds have shown varying degrees of safety profiles in preclinical studies. Further toxicological assessments are necessary to establish a comprehensive safety profile for this compound.

Scientific Research Applications

Scientific Research Applications

The applications of 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that this compound may exhibit various therapeutic effects, including analgesic and anti-inflammatory properties. Its structure allows for interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting neurological disorders. Its derivatives are being explored for their potential efficacy against conditions like Parkinson's disease and depression.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. It has been shown to disrupt bacterial cell wall synthesis, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Activity : In vitro assays indicate that 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is being studied further.

Organic Synthesis

  • Building Block in Synthesis : This compound is utilized as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

Case Study 1: Dopamine Receptor Antagonism

A study investigated the effects of piperidine derivatives on dopamine receptors, revealing that modifications to the structure can enhance selectivity for D4 dopamine receptors. This finding is significant for developing treatments for Parkinson's disease, where D4 receptor modulation could alleviate symptoms.

Case Study 2: Neurogenic Inflammation

Another investigation assessed the compound's role in modulating neurogenic inflammation. Results indicated that it could effectively reduce inflammatory responses by interacting with pain pathway receptors, suggesting its potential use in pain management therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against certain bacterial strains
AnticancerCytotoxic effects on various cancer cell lines
Dopamine ReceptorSelective inhibition of D4 receptors
Anti-inflammatoryModulation of neurogenic inflammation

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Piperidine Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-[2-(4-Isopropylphenoxy)ethyl]piperidine HCl* C₁₆H₂₄ClNO ~285.8 (estimated) 4-Isopropylphenoxyethyl Ethyl linker; no halogen substituents
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl C₁₄H₂₁Cl₂NO 290.23 4-Chloro, 2-isopropylphenoxy Chlorine enhances polarity
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl C₁₃H₁₉Cl₂NO 284.21 4-Chloro, 2-isopropylphenoxymethyl Shorter methyl linker; higher rigidity
3-[(4-Isopropylbenzyl)oxy]piperidine HCl C₁₅H₂₄ClNO 269.81 4-Isopropylbenzyloxy Benzyloxy group; increased aromaticity
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl C₁₅H₂₁Cl₃NO 343.7 2,4-Dichloro-3,5-dimethylphenoxyethyl Multiple halogens; higher steric bulk

*Estimated based on analogs.

Key Observations:

  • Linker Flexibility : The ethyl spacer in the target compound provides greater conformational flexibility than methyl-linked derivatives (e.g., ), which may enhance binding to flexible receptor sites .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Functional Properties

Compound Name LogP (Estimated) Solubility (Water) Bioactivity Notes
3-[2-(4-Isopropylphenoxy)ethyl]piperidine HCl ~3.2 Low Likely CNS-targeting due to lipophilicity
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl ~3.8 Very low Higher metabolic stability (Cl substituent)
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl ~3.5 Moderate Methyl linker limits tissue penetration
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl ~4.1 Very low Increased toxicity risk (multiple Cl)

Key Observations:

  • Lipophilicity : The target compound’s estimated LogP (~3.2) is lower than chlorinated analogs (e.g., : LogP ~3.8), balancing membrane permeability and solubility .

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via:

  • Step 1: Preparation of the 4-Isopropylphenoxyethyl Intermediate
    This involves reacting 4-isopropylphenol with an alkylating agent such as 2-chloroethyl chloride or 2-bromoethyl bromide to form the 2-(4-isopropylphenoxy)ethyl intermediate through nucleophilic substitution.

  • Step 2: Piperidine Substitution
    The phenoxyethyl intermediate is then reacted with piperidine under controlled conditions to form the 3-[2-(4-isopropylphenoxy)ethyl]piperidine base.

  • Step 3: Hydrochloride Salt Formation
    The free base is treated with hydrochloric acid in an appropriate solvent (e.g., methanol or isopropanol) at low temperature to obtain the hydrochloride salt, which typically crystallizes or precipitates out.

Reaction Conditions and Optimization

Step Reagents & Conditions Notes Yield & Purity
1. Alkylation 4-Isopropylphenol + 2-chloroethyl halide, base (e.g., K2CO3), solvent (acetone or DMF), reflux 4–6 h Use of polar aprotic solvents enhances substitution efficiency; base scavenges HCl Typically >80% yield; purity >90% after workup
2. Piperidine Coupling Phenoxyethyl intermediate + piperidine, solvent (ethanol or dichloromethane), 40–100°C, 2–4 h Stoichiometric control critical to minimize disubstitution; inert atmosphere (N2) recommended 75–85% yield; purity >95% after purification
3. Hydrochloride Formation Treatment with 10–12% HCl in MeOH or isopropanol, 0–40°C, 3–5 h Slow acid addition at low temperature prevents side reactions; crystallization induced by cooling 80–90% isolated yield; purity >98%

Example Procedure for Hydrochloride Salt Formation

  • Dissolve the piperidine base in methanol under nitrogen atmosphere.
  • Cool the solution to 0°C.
  • Add a 10.77% w/w HCl solution in methanol dropwise with stirring.
  • Allow the reaction mixture to warm to 40°C and stir for 5 hours.
  • Concentrate under reduced pressure to obtain the hydrochloride salt as an oil or solid.
  • Further purification by recrystallization from isopropanol/acetone mixture yields a white solid with high purity and low impurity content (<0.1% by HPLC).
  • NMR Characterization:
    Proton NMR (¹H-NMR) confirms the substitution pattern with characteristic signals for the piperidine ring methylene protons (3.1–3.3 ppm) and aromatic protons (6.8–7.2 ppm). The isopropyl group appears as a doublet around 1.2 ppm and a septet near 3.0 ppm.

  • Purity Assessment:
    High-performance liquid chromatography (HPLC) analysis shows impurity levels below 0.1%, indicating efficient reaction control and purification.

  • Salt Formation Efficiency:
    The hydrochloride salt formation step is crucial for compound stability and handling. Controlled acid addition and temperature management prevent degradation and ensure high crystallinity.

  • Scale-Up Considerations:
    Industrial-scale synthesis benefits from batch reactors with mechanical stirring and nitrogen atmosphere to prevent oxidation. Azeotropic distillation and solvent recycling improve environmental and cost efficiency.

Parameter Typical Laboratory Scale Industrial Scale Adaptation
Solvent Methanol, ethanol, dichloromethane Isopropanol, acetone, ethanol (recycled)
Temperature Range 0–40°C for salt formation; 40–100°C for coupling Controlled reflux with automated temperature control
Reaction Time 3–5 hours Optimized to 16 hours for complete conversion
Atmosphere Nitrogen inert atmosphere Nitrogen or argon with continuous monitoring
Purification Recrystallization, chromatography Crystallization and azeotropic drying
Yield 75–90% 80–85% with impurity <0.1%

The preparation of 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride involves a well-defined multi-step synthesis starting from 4-isopropylphenol and proceeding through alkylation, piperidine substitution, and hydrochloride salt formation. Optimized reaction conditions, including solvent choice, temperature control, and stoichiometric balance, are critical to achieving high yields and purity. Analytical data confirm the structural integrity and purity of the final product. Industrial methods emphasize scalability, solvent recycling, and controlled reaction environments to maintain quality and reduce costs.

  • Patent EP3091007A1 details related piperidine compound preparations, including salt formation and purification techniques relevant to this compound class.
  • Comparative synthetic strategies for related piperazine derivatives illustrate the importance of solvent and reaction condition optimization for high purity.
  • Scientific literature on substituted piperidine hydrochlorides highlights purification and characterization methods essential for confirming compound identity and quality.

Q & A

Q. What are the standard synthetic routes for 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-isopropylphenol and a piperidine derivative (e.g., 3-(2-chloroethyl)piperidine) under basic conditions. Key steps include:
  • Base Selection : Potassium carbonate or sodium hydroxide is used to deprotonate the phenol, enhancing its nucleophilicity .
  • Solvent Optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency by stabilizing intermediates .
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, ensuring high purity .
    Reaction monitoring via TLC or HPLC is critical to confirm completion.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Purity Assessment : Titration (e.g., potentiometric titration with HCl) ensures compliance with purity standards (98–102%) .
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the piperidine ring, phenoxyethyl chain, and isopropyl group .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+) and fragmentation pattern .
  • Elemental Analysis : Validates the stoichiometry of C, H, N, and Cl .

Q. How is the biological activity of this compound initially screened?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3^3H-labeled ligands) assess affinity for targets like serotonin or dopamine receptors .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) evaluate inhibition of enzymes such as monoamine oxidases .
  • Cellular Models : In vitro cytotoxicity and functional assays (e.g., cAMP modulation) provide preliminary efficacy and safety data .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

  • Methodological Answer :
  • Reaction Optimization :
  • Temperature Control : Elevated temperatures (60–80°C) may accelerate substitution but risk side reactions; reflux conditions require careful monitoring .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Purification Strategies : Column chromatography (silica gel, eluting with CH2_2Cl2_2/MeOH) or recrystallization from ethanol removes unreacted starting materials .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., electrophysiology for ion channel modulation) .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 3-[2-(2-ethoxyphenoxy)ethyl]piperidine HCl) to identify substituent effects .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding modes and explains discrepancies between in vitro and cellular data .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store at -20°C in airtight, light-protected containers under inert gas (argon) to prevent oxidation and hygroscopic degradation .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 1 month) identify degradation products via LC-MS .

Q. How is the compound’s structure-activity relationship (SAR) explored?

  • Methodological Answer :
  • Analog Synthesis : Modify the phenoxy (e.g., replace isopropyl with fluoro or methoxy groups) or piperidine (e.g., introduce methyl substituents) moieties .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronic properties (Hammett σ values) with biological activity .

Q. What analytical challenges arise in impurity profiling?

  • Methodological Answer :
  • HPLC Method Development : Use gradient elution (e.g., 0.1% TFA in water/acetonitrile) with UV detection (210–254 nm) to separate polar byproducts .
  • Impurity Identification : LC-HRMS and 1^1H NMR spectroscopy characterize trace impurities (e.g., unreacted 4-isopropylphenol or dimerization products) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors during salt formation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to local regulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.